Cas no 236418-01-2 (1-(4-chlorophenyl)-4-methylpentan-1-one)

1-(4-Chlorophenyl)-4-methylpentan-1-one is a chlorinated aromatic ketone with a molecular formula of C₁₂H₁₅ClO. This compound features a 4-chlorophenyl group attached to a ketone functionality, along with a branched 4-methylpentyl chain, contributing to its distinct chemical properties. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chlorophenyl moiety enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the branched alkyl chain influences its solubility and stability. Its well-defined structure and purity make it a reliable reagent for targeted synthetic applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
1-(4-chlorophenyl)-4-methylpentan-1-one structure
236418-01-2 structure
Product name:1-(4-chlorophenyl)-4-methylpentan-1-one
CAS No:236418-01-2
MF:C12H15ClO
MW:210.699902772903
CID:3917134
PubChem ID:587458

1-(4-chlorophenyl)-4-methylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone, 1-(4-chlorophenyl)-4-methyl-
    • 1-(4-chlorophenyl)-4-methylpentan-1-one
    • LJA41801
    • 1-(4-Chlorophenyl)-4-methyl-1-pentanone #
    • G44673
    • AKOS009339058
    • EN300-54199
    • 1-Pentanone, 1-(p-chlorophenyl)-4-methyl-
    • CS-0251276
    • 236418-01-2
    • SCHEMBL7426211
    • MOMILWVUQFINQM-UHFFFAOYSA-N
    • Z385417182
    • Inchi: InChI=1S/C12H15ClO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3
    • InChI Key: MOMILWVUQFINQM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 210.0811428Da
  • Monoisotopic Mass: 210.0811428Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.9

1-(4-chlorophenyl)-4-methylpentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C612423-50mg
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2
50mg
$ 95.00 2022-06-06
Chemenu
CM408518-1g
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%+
1g
$564 2022-12-11
TRC
C612423-250mg
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2
250mg
$ 365.00 2022-06-06
Enamine
EN300-54199-0.5g
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95.0%
0.5g
$353.0 2025-02-20
Aaron
AR019XVS-50mg
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
50mg
$146.00 2025-02-08
1PlusChem
1P019XNG-100mg
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
100mg
$182.00 2025-03-04
A2B Chem LLC
AV42332-1g
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
1g
$530.00 2024-04-20
A2B Chem LLC
AV42332-250mg
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
250mg
$233.00 2024-04-20
Aaron
AR019XVS-10g
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
10g
$2808.00 2023-12-14
Aaron
AR019XVS-5g
1-(4-chlorophenyl)-4-methylpentan-1-one
236418-01-2 95%
5g
$1901.00 2023-12-14

Additional information on 1-(4-chlorophenyl)-4-methylpentan-1-one

Recent Advances in the Study of 1-(4-chlorophenyl)-4-methylpentan-1-one (CAS: 236418-01-2) in Chemical Biology and Pharmaceutical Research

The compound 1-(4-chlorophenyl)-4-methylpentan-1-one (CAS: 236418-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This ketone derivative, characterized by its chlorophenyl and methylpentanone moieties, has been the subject of several studies exploring its synthetic pathways, biological activities, and pharmacological properties. The latest research highlights its role as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct interactions with biological targets.

Recent studies have focused on optimizing the synthetic routes for 1-(4-chlorophenyl)-4-methylpentan-1-one to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium-based catalysts, which achieved a 92% yield under mild conditions. This advancement is particularly significant for large-scale production, addressing previous challenges related to cost and scalability. Furthermore, the study emphasized the compound's stability under various pH conditions, making it a viable candidate for further pharmaceutical formulation.

In terms of biological activity, 1-(4-chlorophenyl)-4-methylpentan-1-one has shown promising results in preliminary screenings for anti-inflammatory and antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound exhibited moderate inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Additionally, it demonstrated bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential therapeutic applications, though further in vivo studies are required to validate efficacy and safety.

Another area of interest is the compound's potential role in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience explored its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The results indicated that 1-(4-chlorophenyl)-4-methylpentan-1-one could disrupt fibril formation in a dose-dependent manner, albeit with lower potency compared to established inhibitors. Researchers hypothesize that structural modifications could enhance its activity, opening avenues for derivative development.

From a mechanistic perspective, computational docking studies have provided insights into the molecular interactions of 1-(4-chlorophenyl)-4-methylpentan-1-one with various protein targets. Molecular dynamics simulations revealed favorable binding energies with several kinases and GPCRs, suggesting its utility as a scaffold for designing targeted therapies. However, the compound's selectivity profile remains to be fully elucidated, as off-target effects could pose challenges in drug development.

In conclusion, recent research on 1-(4-chlorophenyl)-4-methylpentan-1-one (CAS: 236418-01-2) underscores its multifaceted potential in chemical biology and pharmaceutical applications. While significant progress has been made in synthesis optimization and preliminary biological evaluations, further studies are needed to explore its therapeutic potential comprehensively. Future directions may include structural optimization to enhance potency and selectivity, as well as detailed pharmacokinetic and toxicological assessments to advance its development as a drug candidate or intermediate.

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